Lacto-N-difucohexaose - 16789-38-1

Lacto-N-difucohexaose

Catalog Number: EVT-380715
CAS Number: 16789-38-1
Molecular Formula: C38H65NO29
Molecular Weight: 999.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lacto-N-difucohexaose, also known as LND 1 or LNDFH-i, belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. Lacto-N-difucohexaose is soluble (in water) and a very weakly acidic compound (based on its pKa). Lacto-N-difucohexaose has been primarily detected in breast milk.
Lacto-N-difucohexaose is an oligosaccharide.

Lacto-N-tetraose

Compound Description: Lacto-N-tetraose (LNT) is a tetrasaccharide and a core structure found in human milk oligosaccharides (HMOs). It serves as a precursor for the synthesis of more complex HMOs, including Lacto-N-difucohexaose []. LNT is known for its prebiotic properties, promoting the growth of beneficial gut bacteria, and has been investigated for its potential health benefits in infants [].

Relevance: Lacto-N-tetraose is a direct precursor to Lacto-N-difucohexaose. By adding two fucose units to specific positions on LNT, various Lacto-N-difucohexaose isomers, including Lacto-N-difucohexaose I and II, can be synthesized [, ].

Lacto-N-fucopentaose I

Compound Description: Lacto-N-fucopentaose I (LNFP I) is a fucosylated pentasaccharide commonly found in human milk. It is synthesized from Lacto-N-tetraose through the action of α1,2-fucosyltransferase []. LNFP I acts as an important prebiotic, selectively promoting the growth of beneficial bacteria like Bifidobacteria in the infant gut [, ].

Relevance: Lacto-N-fucopentaose I is a direct precursor to Lacto-N-difucohexaose I. The addition of a fucose unit to LNFP I by α1,4-fucosyltransferase results in the formation of Lacto-N-difucohexaose I []. Both compounds are structurally related, sharing the same core structure with an additional fucose unit in Lacto-N-difucohexaose I.

Lacto-N-fucopentaose II

Compound Description: Lacto-N-fucopentaose II (LNFP II) is another fucosylated pentasaccharide found in human milk. It is formed by the addition of a fucose unit to Lacto-N-tetraose via α1,4-fucosyltransferase []. Like other HMOs, LNFP II possesses prebiotic properties and contributes to the establishment of a healthy gut microbiota in infants.

Lacto-N-fucopentaose III

Compound Description: Lacto-N-fucopentaose III (LNFP III) is a less common HMO, present in individuals with specific Lewis blood group phenotypes []. It is formed by the action of a unique fucosyltransferase that adds a fucose unit to Lacto-N-tetraose in an α1,3 linkage.

Lacto-N-difucohexaose II

Compound Description: Lacto-N-difucohexaose II (LNDFH II) is a structural isomer of Lacto-N-difucohexaose I. It possesses two fucose units attached to the core Lacto-N-tetraose structure, but the linkage and position of the second fucose unit differ from LNDFH I [, ]. LNDFH II is also found in human milk and exhibits prebiotic properties, contributing to the development of a healthy infant gut microbiome [, ].

Relevance: Lacto-N-difucohexaose II is a structural isomer of Lacto-N-difucohexaose I, meaning they share the same chemical formula but have different spatial arrangements of atoms. Despite their structural similarities, they possess different biological activities and are synthesized through distinct enzymatic pathways [, ].

2'-Fucosyllactose

Compound Description: 2'-Fucosyllactose (2'-FL) is a trisaccharide and one of the most abundant HMOs in human milk. It is known for its prebiotic effects, promoting the growth of beneficial bacteria like Bifidobacteria in the infant gut []. Additionally, 2'-FL has shown potential in supporting immune function and protecting against infections [, ].

Relevance: Although smaller in size, 2'-Fucosyllactose shares a structural similarity with Lacto-N-difucohexaose as both compounds contain a fucose unit linked to galactose via an α1,2 bond. Both compounds are present in human milk and contribute to the overall prebiotic activity of HMOs [].

3-Fucosyllactose

Relevance: Similar to 2'-Fucosyllactose, 3-Fucosyllactose shares a structural feature with Lacto-N-difucohexaose by possessing a fucose unit. While the linkage position differs, both compounds contribute to the diversity and functionality of HMOs in human milk [].

Properties

CAS Number

16789-38-1

Product Name

Lacto-N-difucohexaose

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-1-oxo-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C38H65NO29

Molecular Weight

999.9 g/mol

InChI

InChI=1S/C38H65NO29/c1-9-18(46)24(52)28(56)35(59-9)64-16(8-44)32(67-38-33(27(55)22(50)14(6-42)63-38)68-36-29(57)25(53)19(47)10(2)60-36)31(15(7-43)65-37-30(58)26(54)21(49)13(5-41)62-37)66-34-17(39-11(3)45)23(51)20(48)12(4-40)61-34/h7,9-10,12-38,40-42,44,46-58H,4-6,8H2,1-3H3,(H,39,45)/t9-,10-,12+,13+,14+,15-,16+,17+,18+,19+,20+,21-,22-,23+,24+,25+,26-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36-,37+,38+/m0/s1

InChI Key

OQIUPKPUOLIHHS-URTONSIPSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)OC3C(C(C(C(O3)C)O)O)O)C(C(C=O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)CO)O)O)O)O)O

Synonyms

lacto-N-difucohexaose I

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)OC3C(C(C(C(O3)C)O)O)O)C(C(C=O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O[C@H]([C@@H](CO)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)[C@@H]([C@H](C=O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)CO)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.